molecular formula C23H27N3O2S B565692 4-(4-Thieno[2,3-c]pyridin-7-yl-piperazin-1-ylmethyl)-benzoic acid tert-butyl ester CAS No. 1044764-15-9

4-(4-Thieno[2,3-c]pyridin-7-yl-piperazin-1-ylmethyl)-benzoic acid tert-butyl ester

Cat. No. B565692
M. Wt: 409.548
InChI Key: KSTLDUWJKVUEQH-UHFFFAOYSA-N
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Description

The compound “4-(4-Thieno[2,3-c]pyridin-7-yl-piperazin-1-ylmethyl)-benzoic acid tert-butyl ester” is a heterocyclic organic compound . It has a molecular weight of 210.27 and a molecular formula of C23H27N3O2S . The IUPAC name for this compound is "tert-butyl 4-[(4-thieno[2,3-c]pyridin-7-ylpiperazin-1-yl)methyl]benzoate" .


Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring, which has a chair conformation . The N-C(=O)-C-N torsion angle is -59.42 (14)° . In the crystal, weak C-H⋯O and C-H⋯π interactions link the molecules into layers parallel to (101) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 210.27 and a molecular formula of C23H27N3O2S . It has a H-Bond Acceptor count of 6 and a H-Bond Donor count of 0 .

Scientific Research Applications

Heterocyclic Synthesis

The compound has been explored in the synthesis of various heterocyclic compounds. For instance, the synthesis of nicotinic acid esters and thieno[2, 3-b]pyridines involves reactions with pyridine derivatives, which might include structures similar to the compound (Gad-Elkareem, Abdel-fattah, & Elneairy, 2006).

Structural Investigations

Triorganostannyl esters of aminobenzoic acids, including derivatives of pyridine, have been synthesized and structurally investigated. These studies can provide insights into the structural properties and potential applications of similar compounds (Tzimopoulos et al., 2010).

Piperidine Derivatives Synthesis

Piperidine derivatives, which are related to the compound , have been synthesized from serine and terminal acetylenes. These compounds can serve as intermediates for a broad range of amines containing a substituted piperidine subunit (Acharya & Clive, 2010).

Domino Reactions in Synthesis

Domino reactions have been used to synthesize benzothieno[2,3-c]pyridines, potentially involving structures similar to the compound . This method offers a new approach to preparing benzoic acids and dihydroisoindolones (Tolkunov et al., 2012).

Catalytic Applications

Polymer derivatives of pyridine, including structures similar to the compound , have been synthesized and used as catalysts in acylation chemistry. These catalysts demonstrate self-activation by neighboring group effects (Mennenga et al., 2015).

Library of Fused Pyridine-4-Carboxylic Acids

A library of fused pyridine-4-carboxylic acids has been generated, including derivatives that could be structurally similar to the compound . These compounds have undergone standard combinatorial transformations (Volochnyuk et al., 2010).

properties

IUPAC Name

tert-butyl 4-[(4-thieno[2,3-c]pyridin-7-ylpiperazin-1-yl)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2S/c1-23(2,3)28-22(27)19-6-4-17(5-7-19)16-25-11-13-26(14-12-25)21-20-18(8-10-24-21)9-15-29-20/h4-10,15H,11-14,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSTLDUWJKVUEQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)CN2CCN(CC2)C3=NC=CC4=C3SC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801135408
Record name 1,1-Dimethylethyl 4-[(4-thieno[2,3-c]pyridin-7-yl-1-piperazinyl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801135408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Thieno[2,3-c]pyridin-7-yl-piperazin-1-ylmethyl)-benzoic acid tert-butyl ester

CAS RN

1044764-15-9
Record name 1,1-Dimethylethyl 4-[(4-thieno[2,3-c]pyridin-7-yl-1-piperazinyl)methyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1044764-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[(4-thieno[2,3-c]pyridin-7-yl-1-piperazinyl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801135408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-Thieno[2,3-c]pyridin-7-yl-piperazin-1-ylmethyl)-benzoic acid tert-butyl ester
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4-(4-Thieno[2,3-c]pyridin-7-yl-piperazin-1-ylmethyl)-benzoic acid tert-butyl ester
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4-(4-Thieno[2,3-c]pyridin-7-yl-piperazin-1-ylmethyl)-benzoic acid tert-butyl ester
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4-(4-Thieno[2,3-c]pyridin-7-yl-piperazin-1-ylmethyl)-benzoic acid tert-butyl ester
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4-(4-Thieno[2,3-c]pyridin-7-yl-piperazin-1-ylmethyl)-benzoic acid tert-butyl ester
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4-(4-Thieno[2,3-c]pyridin-7-yl-piperazin-1-ylmethyl)-benzoic acid tert-butyl ester

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